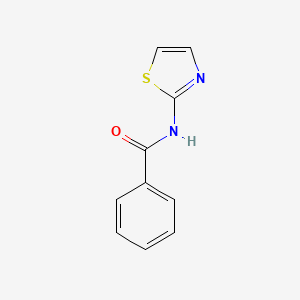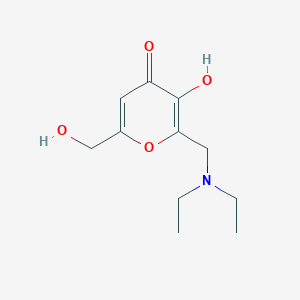![molecular formula C22H20N2O2 B6417192 1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole CAS No. 441291-98-1](/img/structure/B6417192.png)
1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core with a benzyl group and a methoxyphenoxy methyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-phenylenediamine and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole ring can be replaced with other substituents using appropriate reagents and conditions.
Scientific Research Applications
1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with a simpler structure and diverse biological activities.
Mebendazole: An antiparasitic benzimidazole used to treat parasitic worm infections.
Albendazole: Another antiparasitic benzimidazole with a broad spectrum of activity.
Thiabendazole: Used as an antifungal and antiparasitic agent.
The unique substituents on this compound may confer distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
1-benzyl-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-18-11-13-19(14-12-18)26-16-22-23-20-9-5-6-10-21(20)24(22)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWUDTPFMACIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6417115.png)
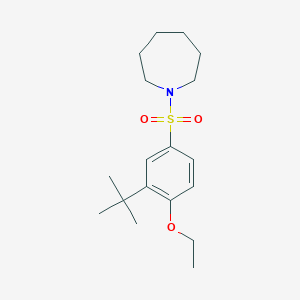
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
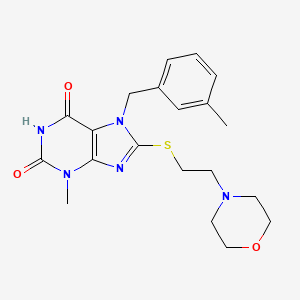
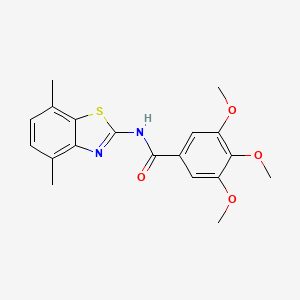
![2-[8-(dimethylamino)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6417173.png)
![10-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6417175.png)
-](/img/structure/B6417178.png)
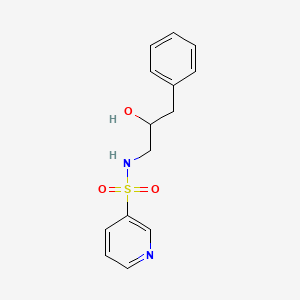
![N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6417181.png)
